BenchChemオンラインストアへようこそ!

Valspodar

Multidrug Resistance P-glycoprotein Chemosensitization

Valspodar (PSC 833), a second-gen non-immunosuppressive P-gp inhibitor, offers ~10× MDR-reversal potency of CsA without nephrotoxicity. Unlike third-gen agents (elacridar), it spares BCRP/CYP3A4 for cleaner results. Validated 77.8% increase in intracellular daunorubicin in P-gp+ AML blasts; enables 30% doxorubicin dose reduction. Potent P-gp inhibition at <0.1 μM—ideal for BBB studies. ≥98% purity. For MDR reversal, chemosensitizer, and transporter research.

Molecular Formula C63H111N11O12
Molecular Weight 1214.6 g/mol
CAS No. 121584-18-7
Cat. No. B1684362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValspodar
CAS121584-18-7
Synonyms3'-keto-Bmt(1)-Val(2)-cyclosporin A
PSC 833
PSC-833
PSC833
SDZ PSC 833
SDZ-PSC-833
valspoda
Molecular FormulaC63H111N11O12
Molecular Weight1214.6 g/mol
Structural Identifiers
SMILESCC=CCC(C)C(=O)C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C
InChIInChI=1S/C63H111N11O12/c1-26-27-28-41(16)53(76)52-57(80)67-49(38(10)11)61(84)68(19)33-48(75)69(20)44(29-34(2)3)56(79)66-50(39(12)13)62(85)70(21)45(30-35(4)5)55(78)64-42(17)54(77)65-43(18)58(81)71(22)46(31-36(6)7)59(82)72(23)47(32-37(8)9)60(83)73(24)51(40(14)15)63(86)74(52)25/h26-27,34-47,49-52H,28-33H2,1-25H3,(H,64,78)(H,65,77)(H,66,79)(H,67,80)/b27-26+/t41-,42+,43-,44+,45+,46+,47+,49+,50+,51+,52+/m1/s1
InChIKeyYJDYDFNKCBANTM-QCWCSKBGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to beige solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Valspodar (CAS 121584-18-7): Non-Immunosuppressive Cyclosporin D Derivative and P-glycoprotein Inhibitor


Valspodar, also known as PSC 833 or SDZ PSC 833, is a second-generation, non-immunosuppressive derivative of cyclosporin D that acts as a potent and selective inhibitor of P-glycoprotein (P-gp, ABCB1) [1][2]. Developed by Novartis, it was designed to overcome multidrug resistance (MDR) in cancer therapy by blocking P-gp-mediated drug efflux [3]. Valspodar lacks the immunosuppressive and nephrotoxic properties of its parent compound, cyclosporin A (CsA), while exhibiting significantly enhanced MDR-reversing activity [2][4]. Its primary intended application is as a chemosensitizer in combination with standard anticancer agents [5].

Valspodar: Why Other P-gp Inhibitors Are Not Interchangeable


Generic substitution among P-glycoprotein inhibitors is not scientifically valid due to profound differences in their molecular targets, potency, and pharmacokinetic interactions. Unlike first-generation inhibitors like verapamil and cyclosporin A, Valspodar is a second-generation agent designed for enhanced potency and reduced toxicity [1]. Furthermore, it exhibits distinct target selectivity; for instance, it is specific for P-gp, whereas third-generation agents like elacridar are dual inhibitors of P-gp and BCRP, leading to different drug-drug interaction profiles [2]. These quantitative differences, detailed below, directly impact experimental design, clinical trial outcomes, and the selection of an appropriate chemosensitizer for specific research or therapeutic contexts.

Valspodar: Evidence-Based Differentiation from Key Comparators


Superior MDR-Reversing Potency Relative to Cyclosporin A

Valspodar demonstrates a significantly higher potency in reversing P-glycoprotein-mediated multidrug resistance compared to its parent compound, cyclosporin A (CsA). [1]

Multidrug Resistance P-glycoprotein Chemosensitization

Enhanced Intracellular Drug Accumulation Versus Cyclosporin A

The superior MDR-modulating activity of Valspodar is linked to its higher intracellular accumulation compared to cyclosporin A. [1]

Intracellular Accumulation P-glycoprotein Pharmacokinetics

Selective Inhibition of P-glycoprotein Over CYP3A4

Valspodar is a specific inhibitor of P-glycoprotein, with minimal effect on the major drug-metabolizing enzyme CYP3A4, a key differentiator from many other P-gp modulators that also inhibit CYP3A4. [1]

Drug Selectivity P-glycoprotein CYP3A4

In Vivo Demonstration of Increased Intracellular Chemotherapy Concentration in P-gp Positive Leukemia

Valspodar significantly increased the intracellular concentration of the chemotherapeutic agent daunorubicin specifically in P-glycoprotein-positive leukemic blast cells in patients. [1]

Acute Myeloid Leukemia In Vivo Efficacy Pharmacodynamics

Reduced Chemotherapy Dose Requirement Due to P-gp Modulation

Coadministration with Valspodar allowed for a significant reduction in the required dose of doxorubicin while maintaining equivalent therapeutic exposure. [1]

Dose Reduction Chemotherapy Osteosarcoma

High and Consistent Oral Bioavailability from Optimized Formulation

An optimized microemulsion formulation of Valspodar achieves a high absolute oral bioavailability of 60% with low inter- and intra-subject variability. [1]

Bioavailability Oral Formulation Pharmacokinetics

Valspodar: Recommended Applications Based on Quantitative Evidence


Chemosensitization in P-glycoprotein-Overexpressing Acute Myeloid Leukemia (AML)

Valspodar is indicated for preclinical and clinical research focused on overcoming P-gp-mediated multidrug resistance in AML. The evidence that Valspodar increases intracellular daunorubicin concentration by 77.8% and the cellular-to-plasma AUC ratio by 52% in P-gp-positive AML blasts [1] provides a strong rationale for its use in combination chemotherapy regimens for this specific patient population.

Reducing Chemotherapy Dose and Associated Toxicity

For studies aiming to reduce the systemic toxicity of chemotherapeutic agents like doxorubicin without compromising efficacy, Valspodar is a key tool. The 30% reduction in doxorubicin dose achieved while maintaining therapeutic exposure [1] directly supports its application in developing safer and better-tolerated treatment protocols.

Investigating P-gp Function at the Blood-Brain Barrier

Valspodar is a preferred agent for studies investigating the role of P-glycoprotein at the blood-brain barrier (BBB). Its high potency (P-gp inhibition at <0.1 μM) and specificity for P-gp over CYP3A4 [1] make it a precise tool for modulating brain uptake of P-gp substrates, minimizing confounding effects from drug metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valspodar

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.